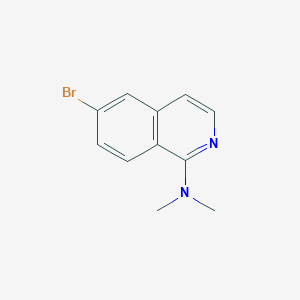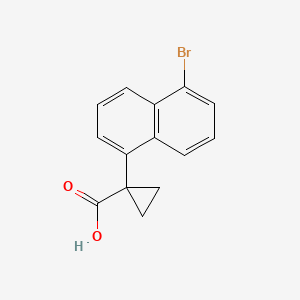
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a bromonaphthalene moiety.
Métodos De Preparación
The synthesis of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Bromination: The naphthalene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the carbonation of organometallic intermediates.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and selectivity, though specific industrial processes are not widely documented.
Análisis De Reacciones Químicas
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Aplicaciones Científicas De Investigación
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and bromonaphthalene moiety contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(Naphthalen-1-YL)cyclopropane-1-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(7-Chloronaphthalen-1-YL)cyclopropane-1-carboxylic acid: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological behavior.
1-(7-Methoxynaphthalen-1-YL)cyclopropane-1-carboxylic acid: Features a methoxy group, which can influence its solubility and reactivity.
The presence of the bromine atom in this compound makes it unique, as it can participate in specific substitution reactions and may exhibit distinct biological activities compared to its analogs.
Propiedades
IUPAC Name |
1-(7-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-10-5-4-9-2-1-3-12(11(9)8-10)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDPTIQZDNEEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC3=C2C=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8013040.png)






![tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B8013086.png)
![tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B8013091.png)



